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molecular formula C11H15ClO B8654006 1-Butoxy-4-(chloromethyl)benzene

1-Butoxy-4-(chloromethyl)benzene

Cat. No. B8654006
M. Wt: 198.69 g/mol
InChI Key: DLYHQYZAEIUQLQ-UHFFFAOYSA-N
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Patent
US04400293

Procedure details

Hydrogen chloride gas is passed into a mixture of 9.6 g of paraformaldehyde and 40 ml of 37% aqueous hydrochloric acid up to the formation of a clear solution. Subsequently, a solution of 30 g of n-butyloxybenzene in 20 ml of benzene is added dropwise at 15°-20° and the reaction mixture stirred for 4 hours at this temperature. The organic phase is separated off, washed twice with 30 ml amounts of water, dried and distilled. After distilling off the benzene, there is obtained 27 g of 4-n-butyloxybenzyl chloride; b.p. 102°/1 m bar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]=O.[CH2:4]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:5][CH2:6][CH3:7]>C1C=CC=CC=1>[CH2:4]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:2][Cl:1])=[CH:11][CH:10]=1)[CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
9.6 g
Type
reactant
Smiles
C=O
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(CCC)OC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 4 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed twice with 30 ml amounts of water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
After distilling off the benzene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCC)OC1=CC=C(CCl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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